molecular formula C7H14N2O4S B1666834 Aldoxycarb CAS No. 1646-88-4

Aldoxycarb

Cat. No. B1666834
CAS RN: 1646-88-4
M. Wt: 222.26 g/mol
InChI Key: YRRKLBAKDXSTNC-WEVVVXLNSA-N
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Description

Aldoxycarb is a carbamate pesticide derived from carbamic acid. It operates in a similar fashion to organophosphate insecticides and is widely used in homes, gardens, and agriculture .


Synthesis Analysis

Aldoxycarb can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Molecular Structure Analysis

Aldoxycarb has a molecular formula of C7H14N2O4S and a molecular weight of 222.26 g/mol . Its IUPAC name is [(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate .


Chemical Reactions Analysis

Aldoxycarb is a cholinesterase or acetylcholinesterase (AChE) inhibitor. Carbamates form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .


Physical And Chemical Properties Analysis

Aldoxycarb is a white crystalline solid . It has a density of 1.2±0.1 g/cm3, a molar refractivity of 52.7±0.5 cm3, and a molar volume of 180.7±7.0 cm3 .

Scientific Research Applications

Environmental Fate and Degradation

  • Unsaturated Zone Studies : Research conducted at various locations indicated that aldicarb or aldoxycarb residues do not enter drinking water supplies under certain agricultural conditions. Most residues degrade in the unsaturated zone within 0.5 to 2.0 months, with similar degradation rates for both compounds (Jones et al., 1986).
  • Environmental Fate in Potato Fields : In Wisconsin, the degradation and movement of aldicarb and aldoxycarb in potato fields were studied. Both pesticides showed similar degradation rates, and their residues were found in shallow groundwater beneath treated plots (Wyman et al., 1987).

Agricultural Applications

  • Effects on Arthropods in Citrus Agroecosystem : Aldoxycarb applied to lemon trees was rapidly translocated into leaves, affecting various arthropods. It showed high initial residues and was less persistent in leaf tissues compared to other treatments (Bellows et al., 1988).
  • Impact on Root-Knot Nematode : Research showed that aldoxycarb treatments affected the body shape, motility, and infectivity of root-knot nematode larvae. It had significant effects on nematode behavior at various concentrations (Kondo & Ishibashi, 1984).

Environmental and Health Safety

  • Leaching Studies : Studies in Brazil on the leaching of aldoxycarb in soil compared observed results with predictions from simulators, indicating significant leaching into the soil (Júnior et al., 2000).
  • Behavior in Fallow Soils : The breakdown and movement of aldicarb and aldoxycarb in fallow soils were examined, providing insights into the environmental behavior of these compounds (Bromilow & Leistra, 1980).

Nematicide Efficacy

  • Control of Soybean Nematodes : Aldoxycarb proved effective in reducing juvenile populations of nematodes in soybean, showing its potential as a nematicide in agricultural applications (Rodríguez-kábana & Weaver, 1987).

Translocation and Persistence

  • Movement in Pea Plants : A study on pea plants indicated that aldoxycarb residues persisted for significant durations in various plant parts and soil, demonstrating its translocation and persistence characteristics (Meher et al., 1987).

Modeling and Prediction

  • Computer Model Predictions : The Pesticide Root Zone Model was used to simulate the movement of aldicarb or aldoxycarb residues, comparing model predictions with field data. This study contributes to understanding the environmental impact of these chemicals (Jones et al., 1986).

Safety And Hazards

Aldoxycarb is fatal if swallowed, in contact with skin, or if inhaled. It is very toxic to aquatic life with long-lasting effects .

Future Directions

While Aldoxycarb is widely used, it is highly soluble in water, volatile, and has a tendency to leach to groundwater . It may be stable in aquatic systems under certain conditions . Future research may focus on reducing its environmental impact and exploring safer alternatives.

properties

IUPAC Name

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRKLBAKDXSTNC-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OC(=O)NC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859666
Record name (E)‐(2‐methanesulfonyl‐2‐methylpropylidene)amino N‐ methylcarbamate
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Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Aldicarb sulfone is a white crystalline solid. Insecticide., White solid; [CAMEO]
Record name ALDICARB SULFONE
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Record name Aldoxycarb
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Vapor Pressure

0.00009 [mmHg]
Record name Aldoxycarb
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Product Name

Aldoxycarb

CAS RN

1646-88-4
Record name ALDICARB SULFONE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Aldoxycarb [ANSI:BSI:ISO]
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Record name 2-methyl-2-(methylsulphonyl)propionaldehyde O-(methylcarbamoyl)oxime
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Record name ALDOXYCARB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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